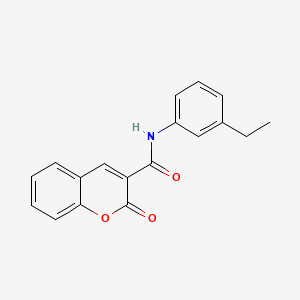![molecular formula C16H22N2OS B5701538 N-{[(2-phenylethyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5701538.png)
N-{[(2-phenylethyl)amino]carbonothioyl}cyclohexanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(2-phenylethyl)amino]carbonothioyl}cyclohexanecarboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as PACE and is a derivative of cyclohexanecarboxamide. PACE has been found to have a wide range of biochemical and physiological effects, making it a promising compound for various research applications.
作用机制
The mechanism of action of PACE is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This leads to a reduction in inflammation and oxidative stress, which can help to prevent or treat various diseases.
Biochemical and Physiological Effects
PACE has been found to have a range of biochemical and physiological effects in the body. It has been shown to reduce inflammation, oxidative stress, and cell damage, which can help to prevent or treat various diseases. PACE has also been found to have neuroprotective effects, which could make it a potential treatment for neurological disorders such as Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of PACE for use in lab experiments is its wide range of potential applications. It has been found to have a range of biochemical and physiological effects, making it a versatile compound for various research applications. However, one limitation of PACE is its relatively high cost, which could limit its use in large-scale experiments.
未来方向
There are many potential future directions for research on PACE. One area of interest is in the development of new drugs based on PACE. Researchers are also interested in exploring the potential use of PACE in the treatment of various diseases, including arthritis, cardiovascular disease, and neurological disorders. Additionally, there is interest in further exploring the mechanism of action of PACE and its potential interactions with other compounds in the body.
合成方法
The synthesis of PACE involves the reaction of cyclohexanecarboxamide with (2-phenylethyl)isothiocyanate. The reaction is typically carried out in the presence of a catalyst and under controlled conditions to ensure the desired product is obtained. The purity of the final product is critical for its use in scientific research, and various purification methods have been developed to achieve this.
科学研究应用
PACE has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of various diseases. PACE has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of conditions such as arthritis and cardiovascular disease.
属性
IUPAC Name |
N-(2-phenylethylcarbamothioyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2OS/c19-15(14-9-5-2-6-10-14)18-16(20)17-12-11-13-7-3-1-4-8-13/h1,3-4,7-8,14H,2,5-6,9-12H2,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBDQSDHOFXERF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC(=S)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5701455.png)
![ethyl {4-[(3-nitrobenzoyl)amino]phenyl}acetate](/img/structure/B5701474.png)

![N-cyclohexyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5701488.png)
![methyl 3-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-methylbenzoate](/img/structure/B5701490.png)
![4-chloro-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5701494.png)
![3-[2-(4-isopropylphenyl)-2-oxoethyl]-2H-chromen-2-one](/img/structure/B5701500.png)



![N-[3-(1-pyrrolidinyl)propyl]-2-naphthalenesulfonamide](/img/structure/B5701539.png)
![5-[(2,4-difluorobenzyl)oxy]-4-ethyl-7-methyl-2H-chromen-2-one](/img/structure/B5701544.png)
![N-[3-(benzyloxy)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B5701546.png)
![7-methyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5701551.png)